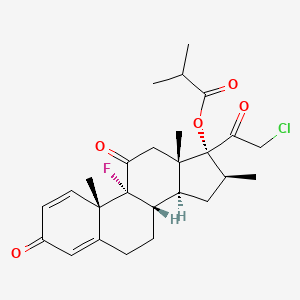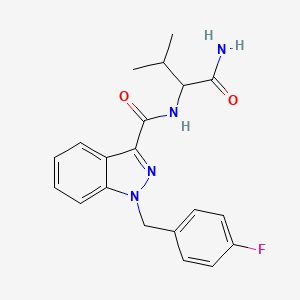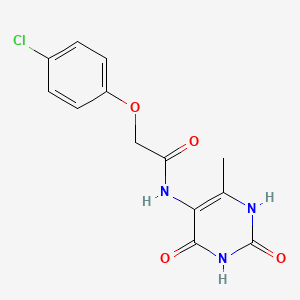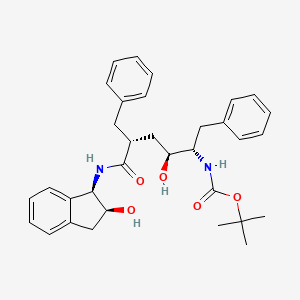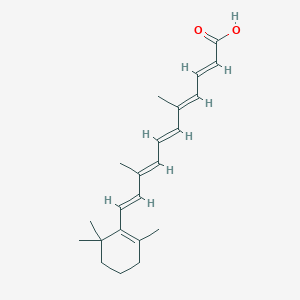
1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Industrial production methods often involve the ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups . These methods are chosen based on the desired yield, purity, and specific application of the compound.
Análisis De Reacciones Químicas
1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride involves its interaction with molecular targets such as serotonin receptors. It acts as a nonselective serotonin receptor agonist, which means it can bind to multiple types of serotonin receptors and activate them . This interaction leads to various physiological effects, including modulation of mood, appetite, and sleep.
Comparación Con Compuestos Similares
1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride can be compared with other piperazine derivatives such as:
1-(2-Methoxyphenyl)piperazine: Known for its use in functionalizing pyrazolylvinyl ketones.
1-(4-Methoxyphenyl)piperazine: Used in the synthesis of cyclic amine substituted Tröger′s base derivatives.
1-(2,3-Dichlorophenyl)piperazine: Known for its application in the synthesis of functionalized bis(mercaptoimidazolyl)borates.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and undergo various chemical reactions.
Propiedades
Número CAS |
81185-87-7 |
|---|---|
Fórmula molecular |
C19H32Cl2N2O3 |
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
ethyl 6-[4-(2-methoxyphenyl)piperazin-1-yl]hexanoate;dihydrochloride |
InChI |
InChI=1S/C19H30N2O3.2ClH/c1-3-24-19(22)11-5-4-8-12-20-13-15-21(16-14-20)17-9-6-7-10-18(17)23-2;;/h6-7,9-10H,3-5,8,11-16H2,1-2H3;2*1H |
Clave InChI |
IBURYOOULSOCSF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCN1CCN(CC1)C2=CC=CC=C2OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride](/img/structure/B12768224.png)
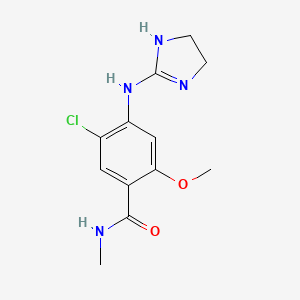
![2-[(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3S,4R,5R,6S)-3-[3-[(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6R)-3,5-bis[2-(diethylamino)ethoxy]-6-[[(2S,3R,4R,5S,6R)-5-[2-(diethylamino)ethoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-hydroxyoxan-2-yl]oxymethyl]-5-[2-(diethylamino)ethoxy]-4,6-dihydroxyoxan-3-yl]oxy-2-hydroxypropoxy]-4,5,6-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyethyl-[2-(diethylamino)ethyl]-diethylazanium;sulfate](/img/structure/B12768232.png)


